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A Guide to Harnessing Lewis Base-Boryl Radicals for the Synthesis of N-Heterocycles

This technical guide, designed for researchers, medicinal chemists, and professionals in drug

development, provides a comprehensive overview of the application of Lewis base-borane

complexes in the transformation of unsaturated thioamides. It clarifies the distinct roles of 4-

Dimethylaminopyridine-borane (DMAP-BH3) and N-Heterocyclic Carbene-borane (NHC-BH3)

complexes, offering detailed mechanistic insights and field-proven protocols for their application

in reduction and annulation reactions, respectively.

Core Concept: A Dichotomy in Reactivity
The transformation of thioamides using Lewis base-borane complexes is a powerful strategy in

modern organic synthesis. However, the choice of the Lewis base appended to the borane core

dictates the reaction pathway. A common misconception is the role of DMAP-BH3 in annulation

reactions. As established by Wang and co-workers, the reactivity is bifurcated:

Annulation Pathway: Utilizes an N-Heterocyclic Carbene-Borane (NHC-BH3) complex with a

sterically hindered thiol (Ph₃CSH) to initiate a radical cascade, leading to the formation of N-
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heterocyclic and carbocyclic skeletons.[1]

Reduction Pathway: Employs 4-Dimethylaminopyridine-Borane (DMAP-BH3) with a less

hindered thiol (PhSH) to achieve a desulfurizative reduction, converting the thioamide

functional group into an amine.[1]

This guide will focus primarily on the annulation pathway, which is of significant interest for the

construction of complex molecular architectures, while also providing the protocol for the

complementary reduction reaction.
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Figure 1. Divergent reactivity of unsaturated thioamides based on the choice of Lewis base-
borane and thiol catalyst.

Part 1: Annulation of Unsaturated Thioamides with
NHC-BH₃
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The construction of cyclic structures via radical annulation is a cornerstone of synthetic

chemistry. The use of N-Heterocyclic Carbene-boryl radicals provides a metal-free and efficient

alternative to traditional methods that often rely on toxic reagents like organotin hydrides.[1]

Mechanistic Insights: The Radical Cascade
The annulation proceeds via a radical chain mechanism. The choice of a sterically bulky thiol,

triphenylmethanethiol (Ph₃CSH), is crucial. Its steric hindrance disfavors a direct reduction

pathway and instead facilitates the desired cyclization cascade by acting as a polarity reversal

catalyst.[1]

The key steps are as follows:

Initiation: A radical initiator (e.g., AIBN or TBHN) abstracts a hydrogen atom from the NHC-

BH₃ complex to generate the nucleophilic NHC-boryl radical.

Propagation Step I - Addition: The NHC-boryl radical adds to the electrophilic carbon of the

thioamide's C=S bond, forming an α-thioaminoalkyl radical intermediate.

Propagation Step II - Cyclization: This radical undergoes an intramolecular cyclization onto

the tethered unsaturated moiety (alkene or alkyne). This step is regioselective, typically

favoring the formation of five- or six-membered rings.

Propagation Step III - Hydrogen Atom Transfer: The newly formed cyclic radical abstracts a

hydrogen atom from the thiol catalyst (Ph₃CSH) to yield the final annulated product and a

thiyl radical (Ph₃CS•).

Chain Transfer: The thiyl radical abstracts a hydrogen atom from another molecule of NHC-

BH₃, regenerating the NHC-boryl radical and propagating the chain.
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Figure 2. Proposed mechanism for the NHC-boryl radical-mediated annulation of unsaturated
thioamides.

Experimental Protocols
A. General Protocol for Annulation of Unsaturated Thioamides

This protocol is adapted from the procedure reported by Wang et al.[1]
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1. Add unsaturated thioamide (1.0 eq.),
NHC-BH₃ (2.0 eq.), Ph₃CSH (1.5 eq.),
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2. Add radical initiator (e.g., TBHN, 0.5 eq.).

3. Seal the tube and heat at 110 °C
for the specified time (e.g., 24 h).

4. Cool to room temperature and
concentrate under reduced pressure.

5. Purify the residue by flash column
chromatography on silica gel.
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Figure 3. Experimental workflow for the radical annulation reaction.

Materials:

Unsaturated thioamide (starting material)

N-Heterocyclic Carbene-Borane complex (e.g., 1,3-dimethylimidazol-2-ylidene-borane)
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Triphenylmethanethiol (Ph₃CSH)

Radical Initiator (e.g., di-tert-butyl hyponitrite - TBHN)

Anhydrous solvent (e.g., 1,4-dioxane)

Schlenk tube or other sealable reaction vessel

Standard laboratory glassware for workup and purification

Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the

unsaturated thioamide (0.2 mmol, 1.0 equiv), NHC-borane complex (0.4 mmol, 2.0 equiv),

and triphenylmethanethiol (0.3 mmol, 1.5 equiv).

Solvent and Initiator Addition: Evacuate and backfill the tube with an inert atmosphere (e.g.,

Argon). Add anhydrous 1,4-dioxane (2.0 mL) via syringe, followed by the radical initiator

TBHN (0.1 mmol, 0.5 equiv).

Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir

the reaction mixture for 24 hours.

Workup: After 24 hours, remove the reaction from the oil bath and allow it to cool to room

temperature. Transfer the mixture to a round-bottom flask and remove the solvent under

reduced pressure.

Purification: The crude residue is then purified by flash column chromatography on silica gel

using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired

annulated product.

B. Protocol for Synthesis of a Representative Unsaturated Thioamide

Unsaturated thioamides can be readily prepared from the corresponding amides using

Lawesson's reagent.[2]
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Setup: To a solution of the unsaturated amide (1.0 equiv) in anhydrous toluene, add

Lawesson's reagent (0.5-0.6 equiv).

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC. The

reaction is typically complete within 2-4 hours.

Workup: Cool the reaction mixture to room temperature. Filter off any solids and wash the

filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude thioamide can be purified by recrystallization or flash column

chromatography.

C. Protocol for Synthesis of an NHC-Borane Complex

NHC-borane complexes are accessible via several routes, including the reaction of a free N-

heterocyclic carbene with a borane source like BH₃·THF or through a Lewis base exchange

reaction.[3]

Setup: Suspend the corresponding imidazolium salt (1.0 equiv) in anhydrous THF at -78 °C

under an inert atmosphere.

Deprotonation: Add a strong base such as NaHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir

the mixture for 1 hour at -78 °C, then allow it to warm to room temperature.

Borane Addition: Add a stable amine-borane complex, such as trimethylamine-borane (1.1

equiv).

Reaction: Reflux the resulting solution overnight.

Workup and Purification: After cooling, concentrate the mixture in vacuo and purify the crude

product by flash chromatography to yield the stable NHC-borane complex.[3]

Data Presentation: Substrate Scope
The NHC-BH₃ mediated annulation demonstrates good functional group tolerance and can be

applied to a variety of unsaturated thioamides to construct diverse heterocyclic systems.
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Entry Substrate Product Yield (%)

1
N-allyl-N-

phenylthiobenzamide

1,3-diphenyl-2,3,3a,4-

tetrahydropyrrolo[1,2-

a]quinoline

75

2

N-(cyclohex-2-en-1-

yl)-N-

phenylthiobenzamide

Fused tetracyclic

quinoline derivative
68

3
N-phenyl-N-(prop-2-

yn-1-yl)thiobenzamide

1,3-diphenyl-4H-

pyrrolo[1,2-a]quinoline
72

4
N-(but-3-en-1-yl)-N-

phenylthiobenzamide

2-phenyl-2,3,4,5-

tetrahydro-1H-

benzo[b]azepine

65

5
N-cinnamyl-N-

phenylthiobenzamide

1,3,4-triphenyl-

1,2,3,4-

tetrahydroquinoline

58

Data adapted from Yu, Y.-J., et al., Org. Lett. 2018, 20 (1), 24–27.[1] The yields are for the

isolated products.

Part 2: Desulfurizative Reduction of Thioamides
with DMAP-BH₃
While not an annulation reagent, DMAP-BH₃ is a highly effective precursor for the

desulfurizative reduction of thioamides to their corresponding amines. This transformation

provides a complementary tool for manipulating thioamide-containing molecules.

Mechanism and Protocol
The reduction also proceeds via a radical mechanism, but the key difference lies in the thiol co-

catalyst. The less hindered benzenethiol (PhSH) efficiently traps the intermediate α-

thioaminoalkyl radical via hydrogen atom transfer before any intramolecular cyclization can

occur. This leads to an intermediate that eliminates a sulfur-containing species, and

subsequent reduction of the resulting imine affords the amine product.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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